ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the piperidine or thiazolidine rings to introduce new substituents
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares a similar pyrimidine core but differs in the substituents and overall structure.
Methyl piperidine-4-carboxylate: Contains the piperidine moiety but lacks the complex heterocyclic structure of the target compound.
Uniqueness
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a piperidine ring with a pyrido-pyrimidine moiety. This structural arrangement is believed to enhance its biological activity compared to simpler analogs.
Preliminary studies indicate that the compound may act through multiple pathways:
- Aldose Reductase Inhibition : Similar derivatives have been identified as selective aldose reductase inhibitors, which could suggest a potential for this compound to exhibit similar properties. Aldose reductase plays a crucial role in diabetic complications by converting glucose to sorbitol .
- Antioxidant Activity : Pyrido[1,2-a]pyrimidinones have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antiviral Activity : In vitro studies have indicated that related pyrido-pyrimidine derivatives possess anti-HIV properties, with some compounds exhibiting moderate inhibitory effects against the HIV-1 virus in cell cultures.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Experimental Findings
Several studies have investigated the biological activities of compounds structurally related to ethyl 1-{9-methyl...}. Notable findings include:
- Anti-HIV Activity : A study synthesized various pyrido-pyrimidine derivatives and tested them for anti-HIV activity. The most active compounds displayed inhibition rates of 48% and 51% at concentrations of 100 μM.
- Antibacterial Properties : Research on thiazolidine derivatives indicated potent antibacterial effects exceeding those of standard antibiotics like ampicillin. The most active compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against certain bacterial strains .
- Mechanistic Insights : Molecular docking studies suggested that the binding interactions of these compounds with target enzymes could elucidate their mechanisms of action, particularly in relation to aldose reductase and other relevant enzymes .
Properties
Molecular Formula |
C24H28N4O4S2 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h6-7,11,14,16H,4-5,8-10,12-13H2,1-3H3/b18-14- |
InChI Key |
SQAYVZZYOMRSNJ-JXAWBTAJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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